molecular formula C24H19N3O5 B10872677 N'-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide

N'-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide

Cat. No.: B10872677
M. Wt: 429.4 g/mol
InChI Key: DOLIEJKLLOBPCK-DHRITJCHSA-N
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Preparation Methods

The synthesis of N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE involves several steps. One common method starts with the preparation of 2-hydroxy-3-nitrobenzaldehyde, which can be extracted from the leaves of Actephila merrilliana . This intermediate is then reacted with dapsone to form a colorless solution . Further reactions involve the use of various reagents and conditions to achieve the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being explored for its potential use as an antimicrobial agent to combat drug-resistant bacterial strains . In industry, it may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s furan ring is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins.

Comparison with Similar Compounds

N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE can be compared with other furan derivatives, such as 2-furoic acid and 2-hydroxy-3-nitrobenzaldehyde . While these compounds share a common furan ring structure, N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE is unique due to its additional functional groups, which confer specific biological activities. For example, the presence of the nitro group enhances its antibacterial properties, making it more effective against drug-resistant strains .

Properties

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C24H19N3O5/c28-23-18(13-25-26-24(29)16-10-5-7-14-6-1-2-8-15(14)16)22-17-9-3-4-11-20(17)32-21(22)12-19(23)27(30)31/h1-2,5-8,10,12-13,28H,3-4,9,11H2,(H,26,29)/b25-13+

InChI Key

DOLIEJKLLOBPCK-DHRITJCHSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(O2)C=C(C(=C3/C=N/NC(=O)C4=CC=CC5=CC=CC=C54)O)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=C(C(=C3C=NNC(=O)C4=CC=CC5=CC=CC=C54)O)[N+](=O)[O-]

Origin of Product

United States

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